molecular formula C11H17BO3 B578472 3-Isobutoxy-5-methylphenylboronic acid CAS No. 1256345-77-3

3-Isobutoxy-5-methylphenylboronic acid

Cat. No.: B578472
CAS No.: 1256345-77-3
M. Wt: 208.064
InChI Key: LWOFDZQKQISDRY-UHFFFAOYSA-N
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Description

3-Isobutoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C11H17BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an isobutoxy group at the 3-position and a methyl group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-isobutoxy-5-methylphenyl halide using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Comparison with Similar Compounds

Uniqueness: 3-Isobutoxy-5-methylphenylboronic acid is unique due to the specific positioning of the isobutoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specific organic compounds that require precise structural features .

Properties

IUPAC Name

[3-methyl-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8,13-14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOFDZQKQISDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681567
Record name [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-77-3
Record name Boronic acid, B-[3-methyl-5-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Methyl-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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